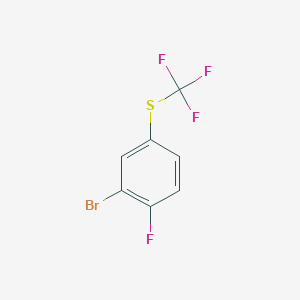
3-bromo-4-fluorophenyl trifluoromethyl sulphide
Übersicht
Beschreibung
3-bromo-4-fluorophenyl trifluoromethyl sulphide: is an organic compound characterized by the presence of bromine, fluorine, and a trifluoromethylthio group attached to a benzene ring. This compound is notable for its unique combination of halogen and trifluoromethylthio substituents, which impart distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of trifluoromethanesulfanylamide with a suitable benzene derivative . The reaction conditions often require the use of a catalyst and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions: 3-bromo-4-fluorophenyl trifluoromethyl sulphide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The trifluoromethylthio group can undergo oxidation or reduction, leading to different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-bromo-4-fluorophenyl trifluoromethyl sulphide is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound’s halogen and trifluoromethylthio groups can enhance the biological activity of pharmaceuticals. It is used in the design of new drugs and agrochemicals, where these groups can improve the compounds’ stability, bioavailability, and target specificity .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Wirkmechanismus
The mechanism by which 3-bromo-4-fluorophenyl trifluoromethyl sulphide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and specificity to these targets, leading to desired biological or chemical effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-bromo-4-(trifluoromethyl)-
- Benzene, 1-bromo-2-(trifluoromethyl)-
- 3-Bromo-4-fluorobenzotrifluoride
Uniqueness: 3-bromo-4-fluorophenyl trifluoromethyl sulphide is unique due to the presence of both fluorine and trifluoromethylthio groups on the benzene ring. This combination imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H3BrF4S |
|---|---|
Molekulargewicht |
275.06 g/mol |
IUPAC-Name |
2-bromo-1-fluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H3BrF4S/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H |
InChI-Schlüssel |
TVPJKVWLUNDNGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1SC(F)(F)F)Br)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














